methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Subsequent functionalization steps, such as amination and esterification, are employed to introduce the amino and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For instance, phosphate-based catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) can be utilized . These catalysts facilitate the condensation and cyclization reactions necessary for constructing the quinoxaline framework.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activities.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Brominated quinoxaline compounds.
Scientific Research Applications
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline 1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer activities.
Indolo[2,3-b]quinoxalines: Used in optoelectronic devices and as antiviral agents.
Quinoxaline sulfonamides: Investigated for their diuretic properties.
Uniqueness
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in scientific research.
Biological Activity
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological evaluations based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes to form the pyrroloquinoxaline core. The compound's structure features a pyrrolo[2,3-b]quinoxaline framework, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]quinoxalines exhibit potent anticancer activity. For instance, a study evaluating various quinoxaline derivatives demonstrated their effectiveness against several cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The tested compounds showed significant anti-proliferative effects, with some achieving IC50 values in the low micromolar range .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
3a | PC3 | 5.4 |
3b | Caco-2 | 7.2 |
4a | HeLa | 6.1 |
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer progression, such as the EGFR and PI3K pathways .
Antimicrobial Activity
Pyrrolo[2,3-b]quinoxaline derivatives have also been studied for their antimicrobial properties. Specific compounds have shown inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics, indicating their potential as new antimicrobial agents.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4b | E. coli | 12.5 |
4c | S. aureus | 10 |
Mechanistic Studies
In mechanistic studies, this compound has been shown to activate Sirtuin 6 (Sirt6), a protein implicated in various cellular processes including DNA repair and metabolism. Activation of Sirt6 has been linked to reduced inflammation and improved metabolic profiles in preclinical models .
Cytotoxicity Assessments
Cytotoxicity assays reveal that this compound exhibits low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutics with minimized side effects.
Case Studies
Recent studies have highlighted the potential of this compound in treating conditions such as colorectal cancer and bacterial infections. For example:
- Colorectal Cancer Model : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in mouse models of colorectal cancer compared to controls.
- Bacterial Infection Model : In vitro evaluations showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections.
Properties
Molecular Formula |
C24H18N4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-phenoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H18N4O3/c1-30-24(29)20-21-23(27-19-10-6-5-9-18(19)26-21)28(22(20)25)15-11-13-17(14-12-15)31-16-7-3-2-4-8-16/h2-14H,25H2,1H3 |
InChI Key |
QDIAEDGLWGTZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.